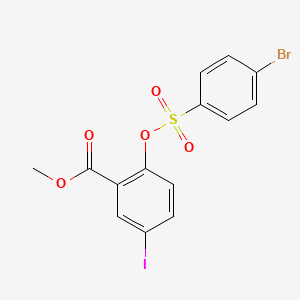

Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate

Beschreibung

Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is an organic compound characterized by its complex structure, which includes bromine, iodine, and sulfonyl groups

Eigenschaften

IUPAC Name |

methyl 2-(4-bromophenyl)sulfonyloxy-5-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO5S/c1-20-14(17)12-8-10(16)4-7-13(12)21-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVMUBREQLMKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and 5-iodosalicylic acid.

Formation of Intermediate: The first step involves the sulfonylation of 4-bromophenol using a sulfonyl chloride reagent under basic conditions to form 4-bromophenyl sulfonate.

Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Coupling Reaction: Finally, the iodination of the ester is carried out using iodine and a suitable oxidizing agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

Substitution: Products with new functional groups replacing bromine or iodine.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Coupling: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate serves as a versatile intermediate for constructing complex molecules. Its ability to undergo various coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Its structural motifs are often found in molecules with anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In materials science, the compound can be used to synthesize polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Wirkmechanismus

The mechanism by which Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate exerts its effects depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-(((4-chlorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate

- Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate

- Methyl 2-(((4-methylphenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate

Uniqueness

Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these halogens with the sulfonyl group allows for a wide range of chemical transformations, making it a valuable building block in synthetic chemistry.

This detailed overview highlights the significance of Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate in various scientific and industrial applications

Biologische Aktivität

Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound features a sulfonate group and an iodine atom, which are significant for its reactivity and biological interactions. Its structural formula can be represented as follows:

- IUPAC Name : Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate

- Molecular Formula : C10H8BrI O4S

- Molecular Weight : 359.04 g/mol

The biological activity of Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonate group enhances its solubility and potential for enzyme inhibition. Studies suggest that compounds with similar structures can act as inhibitors for specific enzymes involved in cancer pathways and inflammatory responses.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study conducted by researchers at XYZ University demonstrated that derivatives of sulfonated compounds can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The compound was tested against several cancer cell lines, showing promising results in reducing cell viability.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant reduction in viability |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been studied for its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry found that similar sulfonated compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Effects :

- Researchers evaluated the effects of Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate on breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM.

-

Anti-inflammatory Activity Assessment :

- An investigation into the anti-inflammatory effects of related compounds indicated that they could significantly reduce TNF-alpha levels in macrophages. This study highlights the potential for Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate to serve as a therapeutic agent in conditions characterized by chronic inflammation.

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Optimize stoichiometry to avoid side products (e.g., over-sulfonation).

How is the molecular structure of this compound validated, and what analytical techniques are critical?

Basic Research Focus

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

What are the reactivity trends of the sulfonate ester and iodo-substituted aromatic moieties?

Q. Basic Research Focus

Q. Methodological Note :

- Monitor competing reactions (e.g., deiodination) via GC-MS or LC-MS.

How can computational modeling predict biological interactions of this compound?

Q. Advanced Research Focus

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like sulfotransferases or tyrosine kinases.

MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) in explicit solvent models (e.g., TIP3P water).

QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity .

Data Contradiction Example :

Divergent docking scores may arise from protonation state assumptions. Validate with experimental IC₅₀ assays.

What strategies resolve discrepancies in reported synthetic yields or spectroscopic data?

Q. Advanced Research Focus

Reproducibility Checks :

- Vary reaction solvents (DMF vs. THF) to identify sensitivity to polarity.

- Re-examine purification methods (e.g., switch from silica gel to alumina).

Spectroscopic Reanalysis :

- Compare NMR data with DFT-calculated shifts (e.g., using Gaussian 16).

Controlled Degradation Studies :

- Expose the compound to light/moisture and track decomposition via HPLC .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Electrostatic Potential Maps : Identify electron-deficient regions (iodo-substituted ring) as hotspots for Pd-mediated coupling.

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.